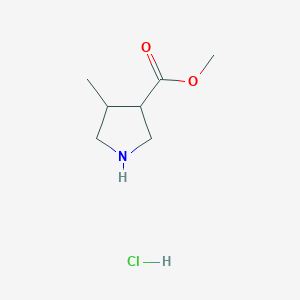

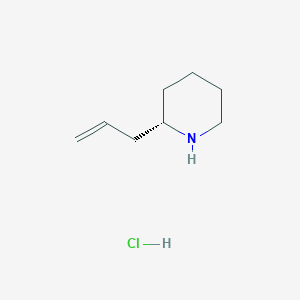

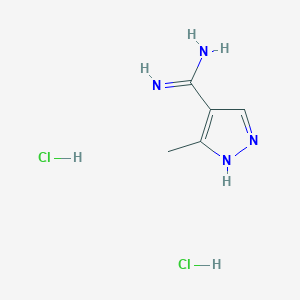

![molecular formula C8H9BrClNO B6299318 (3S)-6-Bromo-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride CAS No. 2225878-88-4](/img/structure/B6299318.png)

(3S)-6-Bromo-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of furan derivatives can be challenging due to the poor electrophilicity of carbonyl group in furan derivatives . A method for synthesizing similar compounds involves the reaction between α, -β unsaturated ketones and aniline derivatives. This reaction involves 1,4- addition of aniline followed by the subsequent intramolecular cyclization mediated by tertiary alcohol to produce the furan .Chemical Reactions Analysis

The chemical reactions of furan derivatives can be complex. Furan is a π-excessive heterocycle and prefers electrophilic substitution reactions. At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Benzofuran derivatives are synthesized for various applications, including the exploration of their chemical properties and potential biological activities. For instance, compounds like 2-(β-Hetarylaminoethyl)-3,5,6-trichloro-1,4-benzoquinones have been prepared from dihydrobenzo[b]furans through reductive opening and subsequent oxidation processes. Such compounds offer novel 1,4-benzoquinone derivatives with intramolecular charge transfer properties, indicating their potential in electronic and photonic materials (Karlivāns & Valters, 2003).

Catalytic Reactions

Benzofuran derivatives are also employed in catalytic reactions to synthesize other complex organic compounds. The Cu(I)-catalyzed reaction of 1,2-dihalobenzenes with cyclohexanediones, for example, demonstrates the utility of benzofuran derivatives in organic synthesis, leading to the production of 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones. Such reactions highlight the versatility of benzofuran derivatives in facilitating the synthesis of heterocyclic compounds (Aljaar et al., 2012).

Photonic and Sensor Applications

Some benzofuran derivatives are investigated for their potential in developing photonic biosensors. Studies have synthesized hydroxy-substituted benzofuran derivatives for coupling to carboxy-substituted magnetic beads. This approach is aimed at developing selective DNA aptamers for photonic biosensor applications, indicating the role of benzofuran derivatives in environmental monitoring and health diagnostics (Kalantzi et al., 2021).

Antioxidant Activity

Research on bromophenol derivatives of benzofurans, such as urceolatin isolated from marine algae, has demonstrated significant antioxidant activity. These findings suggest the potential of benzofuran derivatives in developing antioxidant agents, which could have implications for pharmaceutical development and the management of oxidative stress-related conditions (Li et al., 2008).

Propriétés

IUPAC Name |

(3S)-6-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-3,7H,4,10H2;1H/t7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTOLFCXRXFGKD-OGFXRTJISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=C(C=C2)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=C(O1)C=C(C=C2)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

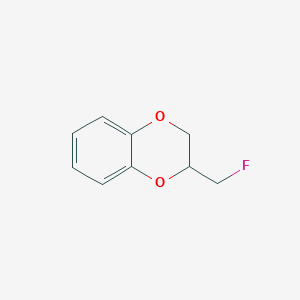

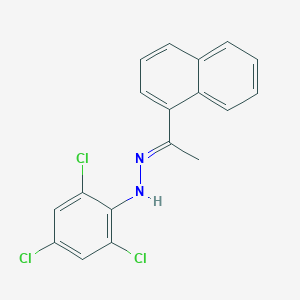

![rel-[(1S,3aS,6aS)-Octahydro-1-pentalenylmethyl]amine hydrochloride, 95%](/img/structure/B6299244.png)

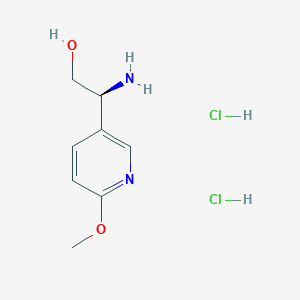

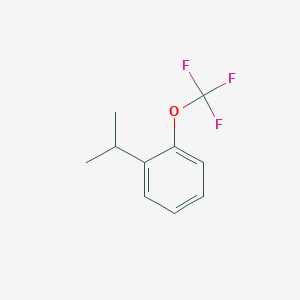

![t-Butyl {[2-(aminomethyl)-4-pyridinyl]methyl}carbamate hydrochloride, 95%](/img/structure/B6299273.png)

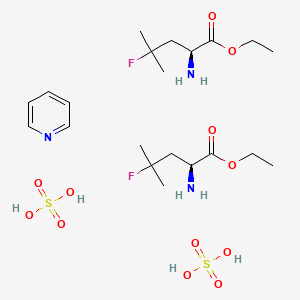

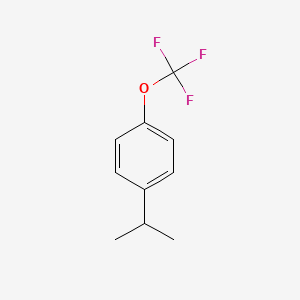

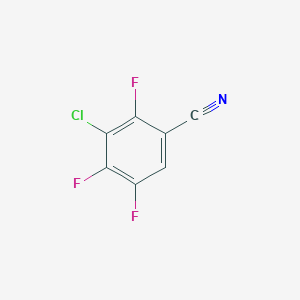

![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)thio]-1H-pyrazol-5-amine](/img/structure/B6299284.png)

![2-(2,3-Difluoro-4-methylphenyl)benzo[d]thiazole](/img/structure/B6299293.png)